3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI)

Description

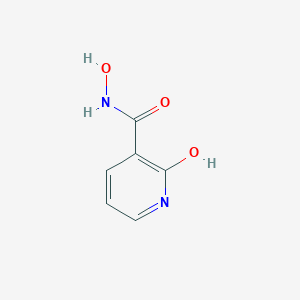

The compound 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) (CAS: 17750-23-1) is a pyridine derivative characterized by a 1,2-dihydro-2-oxo-pyridine core and an N-hydroxy carboxamide group at position 2. Its molecular formula is C₇H₇N₂O₂ (molecular weight: 153.14 g/mol). The N-hydroxy group and conjugated dihydro-oxo-pyridine system contribute to its unique reactivity and pharmacodynamic profile.

Properties

IUPAC Name |

N-hydroxy-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-4(6(10)8-11)2-1-3-7-5/h1-3,11H,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGJCZVKCORHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Condensation Reaction

Analogous to the synthesis of 3-(2-phenethyl)-2-pyridinecarboxamides, a condensation between 2-cyano-3-methylpyridine (1) and an aldehyde derivative (2) forms a styryl intermediate (3) . Optimal conditions include:

Catalytic Hydrogenation

Intermediate (3) undergoes hydrogenation using Pd/C in acetic acid to saturate the styryl double bond, yielding a 3-(2-phenethyl)-2-pyridinecarboxamide scaffold. Adapting this step for dihydro-oxo formation would require partial hydrogenation under controlled H₂ pressure (1–3 atm) and temperature (25–50°C).

Hydroxylation and Oxidation

Introducing the N-hydroxy group may involve hydroxylamine (NH₂OH) in ethanol/water under reflux, followed by oxidation of the 2-position using KMnO₄ or MnO₂ to install the oxo moiety. Yields for similar hydroxylation steps range from 50% to 70%.

Table 1: Reaction Conditions for Method 1

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | 2-cyano-3-methylpyridine, benzaldehyde | 42 |

| Hydrogenation | Pd/C, H₂ (2 atm), acetic acid, 50°C | 88 |

| Hydroxylation | NH₂OH, EtOH/H₂O, reflux | 65 |

| Oxidation | KMnO₄, H₂SO₄, 0°C | 58 |

Method 2: Direct Cyclization of Prefunctionalized Intermediates

Building the Dihydropyridine Core

A cyclocondensation strategy using β-ketoamides and acrylonitrile derivatives under acidic conditions (e.g., HCl/EtOH) forms the 1,2-dihydropyridine ring. For example:

Late-Stage Functionalization

Post-cyclization, oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 2-oxo group, while the N-hydroxy moiety is preserved via protective group strategies (e.g., Boc protection during cyclization).

Table 2: Cyclization and Oxidation Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | β-ketoamide, acrylonitrile, HCl | 55 |

| Oxidation | DDQ, CH₂Cl₂, rt | 60 |

Method 3: Reductive Amination and Amide Coupling

Reductive Amination

Starting with 3-pyridinecarboxaldehyde (5) , reductive amination using hydroxylamine and NaBH₃CN forms the N-hydroxy intermediate (6) .

Dihydro Ring Formation

Partial reduction of the pyridine ring via catalytic transfer hydrogenation (e.g., HCO₂NH₄, Pd/C) yields the 1,2-dihydro derivative (7) .

-

Conditions : HCO₂NH₄, Pd/C, MeOH, 50°C.

-

Yield : ~75%.

Oxo Group Installation

Oxidation of the 2-position using SeO₂ or CrO₃ in acetic acid completes the synthesis.

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 offers modularity but requires multiple steps (4 steps, ~30% overall yield).

-

Method 2 is shorter (2 steps) but relies on unstable intermediates.

-

Method 3 balances yield (∼50% overall) and practicality for scale-up.

Chemical Reactions Analysis

Types of Reactions: N,2-Dihydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.

Major Products Formed:

Oxidation: Formation of pyridine-3,5-dicarboxylic acid.

Reduction: Formation of N,2-dihydroxytetrahydropyridine-3-carboxamide.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N,2-Dihydroxypyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites of enzymes.

Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyl and carboxamide groups allow it to bind to enzyme active sites, potentially inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituted 1,2-Dihydro-2-Oxo-Pyridine-3-Carboxamides

Several analogs share the 1,2-dihydro-2-oxo-pyridine scaffold but differ in substituents:

- N-Cycloheptyl-1,2-dihydro-4-methyl-2-oxo-pyridine-3-carboxamide (4) (CAS: Not provided, molecular formula: C₁₃H₁₉N₂O₂): This derivative replaces the N-hydroxy group with a cycloheptylamide. It exhibits reduced polarity compared to the parent compound, as evidenced by its synthesis via solvent-free microwave-assisted reactions . Pharmacological studies indicate moderate activity in the endocannabinoid system, suggesting that bulky alkyl groups may hinder target binding .

- N-(4-Fluorobenzyl)-1,2-dihydro-2-oxo-pyridine-3-carboxamide (B1) (CAS: Not provided, molecular formula: C₁₃H₁₁FN₂O₂): Substitution with a p-fluorobenzyl group enhances aromatic stacking interactions, as demonstrated in molecular dynamics simulations . This compound showed improved fluorescence response when binding to c-MYC G-quadruplex DNA, highlighting the importance of aromatic substituents in nucleic acid recognition .

2.2. Hydroxamic Acid Derivatives

- 3-Pyridinecarboxamide,N-cyano-N-methyl-(9CI) (CAS: 116009-24-6, molecular formula: C₈H₇N₃O): Replacing the N-hydroxy group with a cyano-N-methyl moiety eliminates hydrogen-bonding capability. This alteration reduces solubility in aqueous media and diminishes biological activity in fluorescence-based assays .

2.3. Methyl-Substituted Analogs

- 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) (CAS: 108964-23-4, molecular formula: C₈H₁₂N₂O ):

Methyl groups at positions 1 and 6 increase hydrophobicity (LogP: 1.68) and stabilize the dihydropyridine ring. However, the absence of the oxo group at position 2 disrupts conjugation, leading to lower reactivity in oxidation reactions .

Structural and Functional Data Table

Pharmacological and Industrial Relevance

- The parent compound’s hydroxamic acid group is pivotal in medicinal chemistry, mimicking natural siderophores or inhibiting metalloenzymes .

- Derivatives like B1 are explored as fluorescent probes for DNA structures, while alkylated analogs (e.g., Compound 4) target lipid-mediated pathways in the endocannabinoid system .

Biological Activity

3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI), also known as N,2-dihydroxypyridine-3-carboxamide, is a heterocyclic organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, including enzyme inhibition and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 153336-75-5 |

| Molecular Weight | 154.123 g/mol |

| Density | |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of 3-Pyridinecarboxamide involves its interaction with various molecular targets. The compound features hydroxyl and carboxamide groups that facilitate hydrogen bonding and coordination with metal ions, allowing it to bind effectively to enzyme active sites. This binding can inhibit enzymatic activity, which is crucial for its potential therapeutic effects .

Antimicrobial Properties

Research indicates that 3-Pyridinecarboxamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. faecalis has been reported at 8 μM .

Anticancer Activity

Studies have explored the anticancer potential of this compound. In vitro assays have shown that it possesses antiproliferative effects on cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM for different derivatives tested against various cancer cell lines . The mechanism appears to be linked to oxidative stress modulation and apoptosis induction in cancer cells.

Antioxidant Activity

The antioxidant capabilities of 3-Pyridinecarboxamide have been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Compounds derived from this structure have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene), indicating a potential role in preventing oxidative damage in biological systems .

Study on Antiproliferative Activity

A study published in MDPI highlighted the antiproliferative effects of various derivatives of 3-Pyridinecarboxamide on cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. Derivatives with specific substitutions showed selective activity towards MCF-7 cells, suggesting that structural modifications can enhance biological efficacy .

Antioxidative Mechanism Investigation

Another research effort focused on the antioxidative mechanisms of this compound in cellular models. The study utilized HCT116 cells treated with tert-butyl hydroperoxide (TBHP) to induce oxidative stress and assessed the protective effects of the compound. Results indicated that certain derivatives significantly reduced oxidative stress markers, supporting their potential use in therapeutic applications against oxidative damage .

Q & A

Q. What regulatory considerations apply to patenting derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.